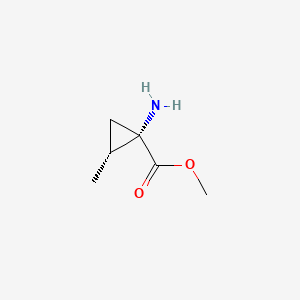

methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate

Description

Methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate is a chiral cyclopropane derivative featuring a methyl ester group at position 1 and an amino group at position 1, with a methyl substituent at position 2. Cyclopropane rings are known for their strain-induced reactivity, making such compounds valuable in medicinal chemistry and agrochemical synthesis. This compound’s amino and ester functional groups suggest utility as a building block for peptide mimetics or prodrugs .

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C6H11NO2/c1-4-3-6(4,7)5(8)9-2/h4H,3,7H2,1-2H3/t4-,6+/m1/s1 |

InChI Key |

GPDKWECVQXYZCQ-XINAWCOVSA-N |

Isomeric SMILES |

C[C@@H]1C[C@]1(C(=O)OC)N |

Canonical SMILES |

CC1CC1(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions typically require specific catalysts and controlled reaction conditions to ensure high yield and stereoselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions. Key reactions include:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ (aq) | Acidic, 0–5°C, 2–4 hours | Nitroso derivative (unstable intermediate) | |

| CrO₃ in H₂SO₄ | Room temperature, 30 minutes | Oxidative cleavage to ketone |

Mechanistic Insight :

-

Oxidation of the primary amine (–NH₂) proceeds via formation of an imine intermediate, followed by further oxidation to nitroso or nitro groups depending on reaction conditions.

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield carboxylic acid derivatives:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| NaOH (1M) | Reflux, 6–8 hours | (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid | |

| LiOH·H₂O | THF/H₂O, 50°C, 3 hours | Corresponding carboxylate salt |

Key Findings :

-

Alkaline hydrolysis proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate.

-

Acidic hydrolysis is less efficient due to competing decomposition of the cyclopropane ring.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in electrophilic and nucleophilic ring-opening reactions:

Acid-Catalyzed Ring Opening

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| HCl (conc.) | Reflux, 12 hours | 3-aminopent-4-enoic acid methyl ester | |

| HBr/AcOH | 80°C, 8 hours | Brominated linear dipeptide derivative |

Mechanism :

-

Protonation of the cyclopropane ring weakens C–C bonds, leading to cleavage and formation of allylic carbocations. Subsequent trapping by nucleophiles yields linear products.

Enzyme-Catalyzed Ring Cleavage

Interaction with 1-aminocyclopropane-1-carboxylate (ACC) deaminase induces stereospecific ring cleavage:

| Enzyme | Conditions | Product | Reference |

|---|---|---|---|

| ACC deaminase | pH 7.4, 37°C, 30 minutes | α-Ketobutyrate + NH₃ |

Mechanistic Implications :

-

The enzyme utilizes pyridoxal 5'-phosphate (PLP) to abstract the β-hydrogen, triggering cyclopropane ring cleavage via a radical intermediate . Ser-78 is critical for catalytic activity .

Nucleophilic Substitution

The amino group participates in acylation and alkylation reactions:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Acetyl chloride | DCM, Et₃N, 0°C, 1 hour | N-acetyl derivative | |

| Benzyl bromide | DMF, K₂CO₃, 60°C, 4 hours | N-benzylated product |

Stereochemical Outcomes :

-

Substitution at the amino group preserves the stereochemistry of the cyclopropane ring due to restricted rotation.

Reduction Reactions

Selective reduction of functional groups has been demonstrated:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH₄ | Dry ether, 0°C, 2 hours | Primary alcohol derivative | |

| H₂/Pd-C | MeOH, 25°C, 3 hours | Saturated cyclopropane (no ring opening) |

Key Observation :

-

Catalytic hydrogenation under mild conditions retains the cyclopropane ring, while stronger reducing agents (e.g., LiAlH₄) reduce the ester to an alcohol.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate serves as a valuable building block in organic synthesis. Its unique cyclopropane structure allows for various transformations, making it useful in the development of more complex molecules. It can be employed in the synthesis of derivatives that enhance biological activity or improve pharmacological properties.

Reagent in Chemical Reactions

The compound is utilized as a reagent in diverse chemical reactions, including substitution and oxidation processes. Its ability to undergo reactions typical of amino acids and esters positions it as a versatile reagent for synthetic chemists.

Biological Research

Enzyme Inhibition Studies

Research has indicated that this compound may act as an inhibitor for specific enzymes. For instance, it has been studied for its role in inhibiting 1-aminocyclopropane-1-carboxylate deaminase, which is crucial for regulating ethylene production in plants. This characteristic can have implications in agricultural biotechnology, particularly in enhancing crop resilience .

Therapeutic Potential

The compound is being explored for its therapeutic effects, including its potential use as a precursor in drug development. Its structural properties allow it to interact with various biological targets, making it a candidate for further exploration in medicinal chemistry .

Case Study 1: Enzyme Inhibition

A study investigated the mechanism by which this compound inhibits 1-aminocyclopropane-1-carboxylate deaminase. The findings highlighted that the compound binds to the active site of the enzyme, preventing substrate conversion and thus modulating ethylene levels in plants. This research underscores its potential application in agricultural practices aimed at controlling plant growth and development .

Case Study 2: Medicinal Chemistry

In another study focusing on drug development, researchers synthesized derivatives of this compound to evaluate their biological activities. The derivatives exhibited varying degrees of activity against cancer cell lines, suggesting that modifications to the core structure can enhance therapeutic efficacy. This highlights the compound's relevance in developing new anticancer agents.

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Facilitates creation of novel compounds |

| Enzyme Inhibition | Inhibitor of key enzymes involved in plant growth regulation | Enhances agricultural productivity |

| Drug Development | Precursor for synthesizing bioactive compounds | Potential new treatments for diseases |

| Medicinal Chemistry | Modifications lead to enhanced biological activity | Development of new anticancer agents |

Mechanism of Action

The mechanism by which methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the cyclopropane ring provides conformational rigidity, enhancing binding affinity and selectivity . The compound may also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition of enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate and analogous cyclopropane derivatives:

Key Observations:

- Lipophilicity : The phenyl (LogP 1.74) and trifluoromethyl (LogP 2.3) substituents increase lipophilicity compared to the methyl group (estimated LogP ~1.5), impacting membrane permeability and metabolic stability .

- Polarity : The hydroxyethyl derivative (C7H12O3) exhibits higher polarity due to the -OH group, enhancing aqueous solubility .

- Acidity : Carboxylic acid derivatives (e.g., ) are more acidic than ester-containing analogs, enabling salt formation for improved bioavailability .

Stereochemical and Functional Group Impact

- Stereochemistry : The (1S,2R) configuration in the target compound contrasts with the (1S,2S) configuration in . Such stereochemical differences can drastically alter biological activity, as seen in enantiomeric drugs like thalidomide .

- Amino Group Modifications: Boc protection () stabilizes the amino group against oxidation or undesired reactions during synthesis, whereas the free amino group in the target compound allows for direct derivatization (e.g., amide coupling) .

- Ester vs. Carboxylic Acid : Methyl esters (target, ) are typically hydrolyzed in vivo to carboxylic acids, acting as prodrugs. Direct carboxylic acid derivatives () may exhibit immediate biological activity .

Biological Activity

Methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate, a compound with significant biological activity, has garnered attention in various fields of research due to its unique cyclopropane structure and associated properties. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 129.16 g/mol. Its structure includes an amino group and a carboxylate group, which are crucial for its biological interactions. The stereochemistry denoted by (1S,2R) is essential for its specific binding to biological targets, influencing its activity and efficacy in various applications.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may act as an enzyme inhibitor or activator , influencing metabolic pathways and enzyme activities. Its unique structural features allow it to selectively bind to receptors or enzymes, potentially leading to therapeutic applications.

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by fitting into their active sites, disrupting their normal function. For example, it has been shown to inhibit ACC deaminase, an enzyme involved in ethylene biosynthesis .

- Modulation of Signaling Pathways : By binding to specific receptors or biomolecules, this compound can modulate various signaling pathways that are critical for cellular functions.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Enzyme Interaction Studies : A study demonstrated that this compound acts as an irreversible inhibitor of ACC deaminase. It was found to modify active site residues critical for enzyme function .

- Pharmacological Potential : The compound has been investigated for its potential therapeutic effects in drug development. Its ability to influence metabolic pathways suggests possible applications in treating metabolic disorders or enhancing crop yield through ethylene regulation in plants .

- Comparative Analysis with Similar Compounds : Research comparing this compound with structurally similar compounds reveals differences in biological activity based on stereochemistry and functional groups. For example:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid | Structure | Different stereochemistry may lead to different biological activities. |

| (1R,2S)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid | Structure | Enhanced solubility due to additional carboxylic acid functionality. |

| (1S,2R)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid | Structure | Natural product with distinct pharmacological properties. |

Case Studies

Several case studies have explored the implications of this compound in various contexts:

- Ethylene Regulation in Agriculture : In agricultural studies, the compound has been shown to effectively regulate ethylene production in plants, enhancing fruit ripening and stress responses. This property could be harnessed for improving crop yields and post-harvest quality .

- Cancer Research : Preliminary investigations suggest that compounds similar to this compound may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines . Further research is needed to elucidate these effects.

Q & A

Q. What are the optimized synthetic routes for methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate, and how do reaction conditions influence yield and stereoselectivity?

Methodological Answer: The synthesis typically involves cyclopropanation of diazo precursors with olefins using transition metal catalysts (e.g., Rh(II) or Cu(I)) under inert atmospheres and low temperatures (−20°C to 0°C) to minimize side reactions . For example, rhodium-catalyzed reactions often achieve higher stereoselectivity due to their ability to stabilize reactive intermediates. Key parameters include:

- Catalyst choice : Rhodium(II) acetate yields >85% enantiomeric excess (ee) for strained cyclopropanes .

- Solvent systems : Dichloromethane or toluene optimizes solubility and reaction kinetics.

- Temperature control : Sub-ambient temperatures reduce decomposition of diazo intermediates.

Purification via recrystallization (ethanol/water mixtures) or chiral chromatography ensures >98% purity .

Q. How is the stereochemistry of this compound confirmed experimentally?

Methodological Answer: Stereochemical confirmation requires:

- X-ray crystallography : Resolves absolute configuration via heavy-atom derivatization (e.g., bromine substitution) .

- NMR spectroscopy : H-NMR coupling constants ( = 5–7 Hz) and NOE correlations distinguish cis/trans diastereomers .

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol eluents validates enantiopurity (>99% ee) .

Q. What are the primary biological or biochemical applications of this compound in academic research?

Methodological Answer: The compound serves as:

- Enzyme inhibitor : Its cyclopropane strain mimics transition states in enzymatic reactions (e.g., ACC deaminase studies) .

- Ligand in biochemical assays : Functionalized derivatives act as probes for G-protein-coupled receptors (GPCRs) via amine group modifications .

- Peptide mimetics : Incorporation into peptide backbones enhances conformational rigidity for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do steric and electronic effects in the cyclopropane ring influence reactivity in cross-coupling reactions?

Methodological Answer: The cyclopropane’s strain (∼27 kcal/mol) and substituent effects dictate reactivity:

- Steric hindrance : The 2-methyl group slows nucleophilic attacks at C1 but enhances regioselectivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

- Electronic effects : Electron-withdrawing carboxylate groups activate the ring for [2+1] cycloadditions with carbenes.

- DFT calculations : Predict transition state energies (e.g., B3LYP/6-31G* level) to rationalize reaction pathways .

Q. What strategies mitigate racemization during functionalization of the amine group?

Methodological Answer: Racemization is minimized by:

- Low-temperature reactions : Conduct acylations or sulfonylations at 0–4°C in aprotic solvents (e.g., DMF) .

- Protecting groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to stabilize the amine during synthesis .

- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed hydrolysis) selectively modify one enantiomer .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., ACC deaminase) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency using multivariate regression .

- MD simulations : GROMACS assesses conformational stability in aqueous environments over 100-ns trajectories .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.